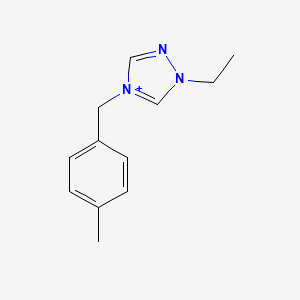
2-Chloro-3-hydroxybenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a hydroxyl group at the third position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-hydroxybenzoyl chloride typically involves the chlorination of 3-hydroxybenzoic acid. One common method includes the following steps:
Starting Material: 3-hydroxybenzoic acid.
Solvent: Toluene.
Catalyst: N,N-Dimethylformamide.
Chlorinating Agent: Thionyl chloride.
The reaction is carried out by adding 3-hydroxybenzoic acid to toluene, followed by the addition of N,N-Dimethylformamide. The mixture is stirred at room temperature, then heated to 60°C. Thionyl chloride is added dropwise, and the reaction is continued at 60°C for 4 hours. The product is then purified to obtain this compound with a yield of approximately 73.6% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Chloro-3-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Hydrolysis: The compound can be hydrolyzed to form 2-chloro-3-hydroxybenzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Acid or base catalysts for esterification and hydrolysis reactions.
Solvents: Organic solvents like toluene, dichloromethane, or ethanol.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 2-chloro-3-hydroxybenzamide, 2-chloro-3-hydroxybenzoate esters, or 2-chloro-3-hydroxybenzothioate can be formed.
Hydrolysis Product: 2-chloro-3-hydroxybenzoic acid.
科学的研究の応用
2-Chloro-3-hydroxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.
Industry: In the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Chloro-3-hydroxybenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various synthetic pathways to form new chemical bonds and create complex molecules. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
類似化合物との比較
Similar Compounds
2-Chlorobenzoyl chloride: Lacks the hydroxyl group, making it less reactive towards certain nucleophiles.
3-Hydroxybenzoyl chloride: Lacks the chlorine atom, affecting its electrophilicity and reactivity.
4-Chloro-3-hydroxybenzoyl chloride: The chlorine atom is at the fourth position, altering its chemical properties and reactivity.
Uniqueness
2-Chloro-3-hydroxybenzoyl chloride is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring. This combination of functional groups provides a balance of electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-chloro-3-hydroxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUKTZCSSDCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Cl)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-2,8-dinitropyrido[1,2-a]benzimidazol-10-ium](/img/new.no-structure.jpg)
